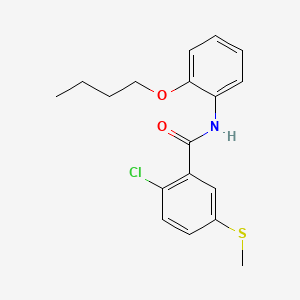
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide, also known as BKM120, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K is a key mediator of cellular growth and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has been shown to have potent antitumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is overexpressed in many cancer cells. This binding prevents the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of the PI3K pathway also leads to increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. In addition, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the PI3K pathway and has been shown to be effective against a wide range of cancer types. It also has low toxicity in noncancerous cells, making it a promising candidate for combination therapies with other anticancer agents. However, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have limited efficacy in certain cancer types, such as melanoma.
Direcciones Futuras
There are several future directions for research on N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. One area of interest is in combination therapies with other anticancer agents. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine the optimal combinations and dosages. Another area of interest is in identifying biomarkers that can predict response to N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. Currently, there are no reliable biomarkers for predicting response to PI3K inhibitors, and identifying such biomarkers would be a major step forward in personalized cancer therapy. Finally, further studies are needed to determine the long-term safety and efficacy of N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide in clinical trials.
Métodos De Síntesis
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-5-nitrobenzamide with 2-butoxyphenylboronic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylthioacetaldehyde dimethyl acetal to yield N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-butoxyphenyl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-4-11-22-17-8-6-5-7-16(17)20-18(21)14-12-13(23-2)9-10-15(14)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAMNUVPIKWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

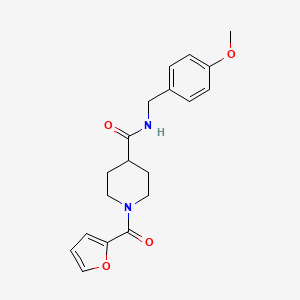
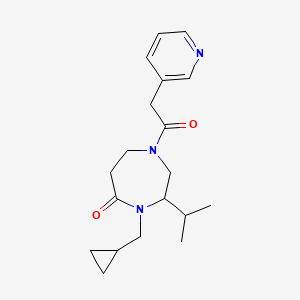
![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)
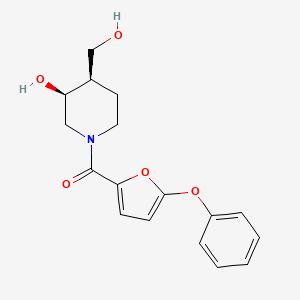
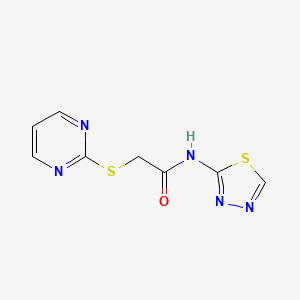
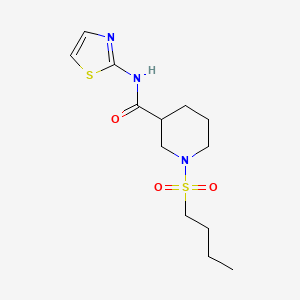
![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)
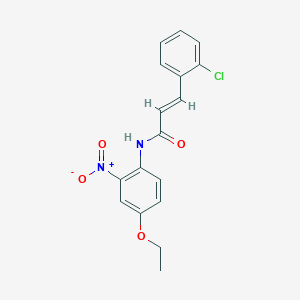
![oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5458347.png)
![(4aS*,8aR*)-1-propyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458357.png)
![1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458363.png)